3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-
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Overview
Description
“3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrolidine ring, an indazole moiety, and a pyridine ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the indazole and pyridine moieties. Common reagents used in these reactions include:
Pyrrolidine: A starting material for the pyrrolidine ring.
Indazole: Used to introduce the indazole moiety.
Pyridine: For the pyridine ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of “3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinecarboxamides: Compounds with similar pyrrolidine ring structures.
Indazole Derivatives: Compounds containing the indazole moiety.
Pyridine Derivatives: Compounds with the pyridine ring.
Uniqueness
“3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-” is unique due to its combination of three distinct heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1435908-31-8 |
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Molecular Formula |
C18H17N5O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-(6-methoxypyridin-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c1-26-15-7-6-12(9-19-15)20-18(25)11-8-16(24)23(10-11)17-13-4-2-3-5-14(13)21-22-17/h2-7,9,11H,8,10H2,1H3,(H,20,25)(H,21,22) |
InChI Key |
FCPUNWKANOGDED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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